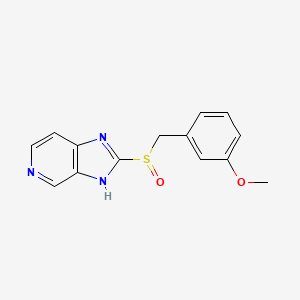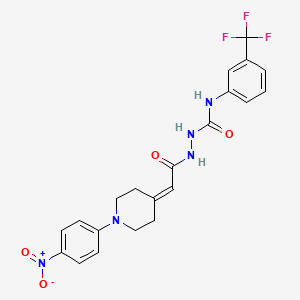
Thyroidhormon-Rezeptor-Antagonist, 1-850
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Thyroid Hormone Receptor Antagonist (1-850) has several scientific research applications:
Neuroscience: It is used to study the role of thyroid hormone receptors in neural development and function
Endocrinology: The compound helps in understanding thyroid hormone signaling pathways and their regulation
Pharmacology: It is utilized in drug development to explore potential treatments for thyroid-related disorders
Molecular Biology: The antagonist is used to investigate gene expression regulation mediated by thyroid hormone receptors
Wirkmechanismus
Target of Action
The primary target of the Thyroid Hormone Receptor Antagonist, 1-850, is the Thyroid Hormone Receptor (TR) . This receptor is a type of nuclear receptor that is activated by binding thyroid hormone, which plays a critical role in the regulation of metabolism and heart rate and the development of organisms .
Mode of Action
The Thyroid Hormone Receptor Antagonist, 1-850, acts as a competitive, selective, and high-affinity antagonist of the Thyroid Hormone Receptor . It blocks the interaction of T3 (L-triiodothyronine) with both TRα and TRβ . This results in the suppression of T3 mediated interaction of TRα with the nuclear receptor coactivator (NRC) .
Biochemical Pathways
The Thyroid Hormone Receptor Antagonist, 1-850, affects the biochemical pathways mediated by the Thyroid Hormone Receptor. By blocking the interaction of T3 with TRα and TRβ, it prevents the stimulation of gene expression that would normally occur as a result of this interaction .
Pharmacokinetics
It is known that the compound is a solid at room temperature and is soluble in dmso .
Result of Action
The primary result of the action of the Thyroid Hormone Receptor Antagonist, 1-850, is the prevention of the stimulation of gene expression that would normally occur as a result of the interaction of T3 with TRα and TRβ . This can have significant effects at the molecular and cellular level, potentially influencing a wide range of biological processes regulated by thyroid hormone signaling.
Action Environment
Like all chemical compounds, its stability, solubility, and bioavailability could potentially be influenced by factors such as temperature, ph, and the presence of other substances .
Biochemische Analyse
Biochemical Properties
Thyroid Hormone Receptor Antagonist, 1-850, antagonizes the effect of T3 on TR with an IC50 of 1.5 μM . It blocks the T3-mediated interaction of TRα and TRβ with nuclear receptor coactivator .
Cellular Effects
Thyroid Hormone Receptor Antagonist, 1-850, has been shown to block T3-mediated stimulation of gene expression . It has no effect on the activity of retinoic acid receptor α (RARα) .
Molecular Mechanism
Thyroid Hormone Receptor Antagonist, 1-850, acts as a selective and high-affinity thyroid receptor antagonist . It blocks the T3-mediated interaction of TRα and TRβ with nuclear receptor coactivator .
Vorbereitungsmethoden
The synthesis of Thyroid Hormone Receptor Antagonist (1-850) involves multiple steps. The key synthetic route includes the formation of the hydrazinyl-carboxamide structure through a series of reactions involving piperidinylidene, nitrophenyl, and trifluoromethylphenyl groups. The reaction conditions typically involve the use of organic solvents like dimethyl sulfoxide (DMSO) and require protection from light
Analyse Chemischer Reaktionen
Thyroid Hormone Receptor Antagonist (1-850) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the nitrophenyl group, potentially altering the compound’s activity.
Substitution: The compound can undergo substitution reactions, particularly at the piperidinylidene and trifluoromethylphenyl groups
Common reagents used in these reactions include oxidizing agents, reducing agents, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
Thyroid Hormone Receptor Antagonist (1-850) is unique due to its high selectivity and affinity for thyroid hormone receptors. Similar compounds include:
3,3’,5-Triiodo-L-thyronine: A thyroid hormone that binds to thyroid hormone receptors but does not act as an antagonist
3,3’,5,5’-Tetraiodothyroacetic acid: Another thyroid hormone receptor ligand with different binding properties
Sobetirome: A selective thyroid hormone receptor beta agonist
These compounds differ in their binding affinities, selectivity, and biological effects, highlighting the uniqueness of Thyroid Hormone Receptor Antagonist (1-850) in its specific antagonistic action on thyroid hormone receptors .
Eigenschaften
IUPAC Name |
1-[[2-[1-(4-nitrophenyl)piperidin-4-ylidene]acetyl]amino]-3-[3-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F3N5O4/c22-21(23,24)15-2-1-3-16(13-15)25-20(31)27-26-19(30)12-14-8-10-28(11-9-14)17-4-6-18(7-5-17)29(32)33/h1-7,12-13H,8-11H2,(H,26,30)(H2,25,27,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZMAYVNXNKBQKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=CC(=O)NNC(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F3N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50872471 | |
| Record name | Thyroid Hormone Receptor Antagonist (1-850) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50872471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
251310-57-3 | |
| Record name | Thyroid Hormone Receptor Antagonist (1-850) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50872471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


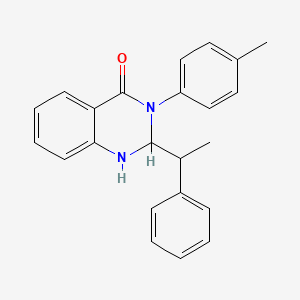
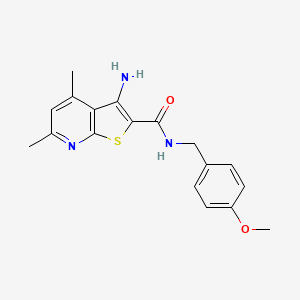

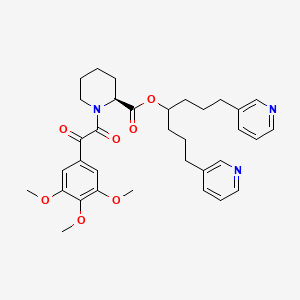

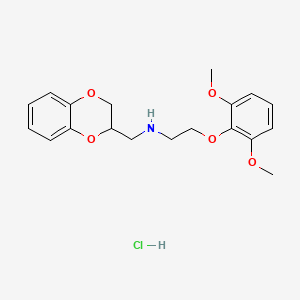

![methyl (1R,2S,3S,5S)-3-(4-fluorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B1683589.png)
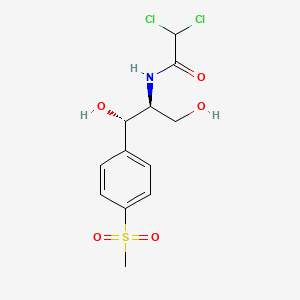
![17-beta-Hydroxy-17-alpha-ethynyl-5-alpha-androstano[3,2-beta]pyrimido[1,2-alpha]benzimidazole](/img/structure/B1683591.png)
![methanesulfonic acid;[(11R)-2-methyl-11-(morpholin-4-ylmethyl)-9-oxa-1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraen-3-yl]-naphthalen-1-ylmethanone](/img/structure/B1683592.png)

![N-[2-[[(2R,11bS)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl]-methylsulfonylamino]ethyl]methanesulfonamide](/img/structure/B1683596.png)
